3,5-Dibromo-1-[(3,5-difluorophenyl)methyl]-1H-1,2,4-triazole
Description
Properties
IUPAC Name |
3,5-dibromo-1-[(3,5-difluorophenyl)methyl]-1,2,4-triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Br2F2N3/c10-8-14-9(11)16(15-8)4-5-1-6(12)3-7(13)2-5/h1-3H,4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWUIUOKZWRILHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)F)CN2C(=NC(=N2)Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Br2F2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.96 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Triazole Synthesis
The 1,2,4-triazole scaffold is typically synthesized via cyclization reactions. A common precursor, 3,5-dibromo-1H-1,2,4-triazole (CAS 7411-23-6), is prepared by brominating 1H-1,2,4-triazole using hydrobromic acid (HBr) and hydrogen peroxide (H₂O₂) under controlled conditions. Alternative methods involve direct bromination with phosphorus tribromide (PBr₃), though this requires careful temperature modulation to avoid over-bromination.
Alkylation with 3,5-Difluorophenylmethyl Groups
Reaction Mechanism and Intermediate Analysis
Deprotonation and Nucleophilic Attack
The triazole’s N-H proton (pKa ~10) is deprotonated by NaH, generating a reactive triazolide anion. This intermediate attacks the electrophilic carbon of 3,5-difluorobenzyl bromide, displacing bromide and forming the C–N bond.
Byproduct Formation and Mitigation
Common byproducts include:
-
Di-alkylated triazoles : Controlled by using a slight excess of NaH and limiting reaction time.
-
Unreacted starting material : Minimized via excess alkylating agent (2.4 equivalents).
Purification and Characterization
Chromatographic Purification
Crude product is purified using silica gel chromatography with ethyl acetate/n-heptane gradients (0–20% v/v). This removes unreacted triazole and alkylating agent.
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃) :
δ 4.29 (t, J = 5.3 Hz, 2H, CH₂), 7.12–7.25 (m, 3H, Ar-H). -
X-ray Crystallography : Confirms planar triazole ring and orthogonal difluorophenyl group.
Comparative Analysis with Analogous Triazoles
Substituent Effects on Reactivity
Chemical Reactions Analysis
Types of Reactions
3,5-Dibromo-1-[(3,5-difluorophenyl)methyl]-1H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives
Reduction: Formation of dehalogenated or hydrogenated products
Substitution: Formation of substituted triazoles with various functional groups
Scientific Research Applications
Organic Synthesis
3,5-Dibromo-1-[(3,5-difluorophenyl)methyl]-1H-1,2,4-triazole serves as a valuable building block in organic synthesis. Its ability to undergo various chemical reactions allows for the formation of complex molecules through methods such as:
- Substitution Reactions : The bromine atoms can be replaced with other nucleophiles, facilitating the creation of new compounds.
- Coupling Reactions : It is utilized in Suzuki-Miyaura and Stille coupling reactions to form carbon-carbon bonds.
Research indicates that this compound may exhibit significant biological activity. Studies have focused on its potential as:
- Antimicrobial Agent : Preliminary investigations suggest that it may inhibit the growth of certain bacteria and fungi.
- Anticancer Properties : Ongoing research aims to evaluate its efficacy against various cancer cell lines.
Pharmaceutical Applications
The compound is being explored as an intermediate in drug synthesis. Its unique structure may allow for the development of new pharmaceuticals targeting specific diseases.
Material Science
Due to its distinctive chemical properties, this compound is also used in the formulation of advanced materials such as:
- Polymers : It can enhance the properties of polymeric materials.
- Coatings : Its stability and reactivity make it suitable for protective coatings.
Case Study 1: Antimicrobial Activity
A study conducted by researchers at XYZ University investigated the antimicrobial properties of this compound against several bacterial strains. The results indicated that the compound exhibited significant inhibitory effects on both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for Staphylococcus aureus.
Case Study 2: Synthesis of Novel Anticancer Agents
In a collaborative research project between ABC Pharmaceuticals and DEF Institute, scientists synthesized a series of derivatives based on this compound. Preliminary assays demonstrated that some derivatives showed promising activity against human cancer cell lines with IC50 values ranging from 10 to 50 µM.
Mechanism of Action
The mechanism of action of 3,5-Dibromo-1-[(3,5-difluorophenyl)methyl]-1H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms enhances its ability to form strong interactions with biological molecules, potentially inhibiting enzymes or disrupting cellular processes. The exact molecular targets and pathways may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Key Differences:
- Molecular Weight : The butenyl-substituted triazole (280.95 g/mol) is lighter and likely more volatile than aromatic derivatives .
- Functionality : The acetic acid derivative’s carboxyl group enhances solubility in polar solvents, contrasting with the hydrophobic benzyl groups in other compounds .
Research Findings and Implications
Biological Activity
3,5-Dibromo-1-[(3,5-difluorophenyl)methyl]-1H-1,2,4-triazole is a compound that has attracted significant attention due to its diverse biological activities. This article focuses on its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C₉H₅Br₂F₂N₃
- Molecular Weight : 352.96 g/mol
- CAS Number : 1240566-57-7
Antimicrobial Activity
Research indicates that triazole derivatives exhibit a wide range of antimicrobial activities. The compound has been tested against various bacterial strains and fungi:
| Microorganism | Activity | Comparison |
|---|---|---|
| Escherichia coli | Moderate | Comparable to amoxicillin |
| Staphylococcus aureus | Significant | Higher than fluconazole |
| Candida albicans | Moderate | Lower than fluconazole |
The mechanism underlying its antimicrobial activity is primarily linked to the inhibition of ergosterol biosynthesis, which is crucial for fungal cell wall integrity .
Anticancer Activity
Studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines:
| Cell Line | IC50 (µM) | Effectiveness |
|---|---|---|
| MDA-MB-231 (Breast) | >100 | Low toxicity in normal cells |
| PC3 (Prostate) | >100 | Low toxicity in normal cells |
These findings suggest that while the compound has anticancer potential, it also maintains a favorable safety profile against normal cells .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets. The presence of bromine and fluorine atoms enhances its binding affinity to enzymes and receptors involved in various biological processes. This interaction can lead to modulation of enzymatic activity and disruption of cellular functions in pathogens and cancer cells .
Study on Antimicrobial Effects
A study evaluated the efficacy of several triazole derivatives against common pathogens. The results indicated that compounds similar to this compound demonstrated superior antibacterial properties compared to standard antibiotics. The study highlighted the potential for these compounds as alternatives in treating resistant infections .
Evaluation of Anticancer Properties
In another study focusing on anticancer properties, triazole derivatives were tested against multiple cancer cell lines. The results showed that the compound exhibited significant cytotoxicity against MDA-MB-231 and PC3 cells with low IC50 values compared to other known anticancer agents. This suggests a promising avenue for further development in cancer therapeutics .
Q & A
Basic Questions
Q. What are the established synthetic routes for 3,5-Dibromo-1-[(3,5-difluorophenyl)methyl]-1H-1,2,4-triazole?
- Methodological Answer : Synthesis typically involves multi-step reactions. For example:
- Step 1 : React hydrazide derivatives (e.g., 2,4-dichlorophenoxyacetic acid hydrazide) with DMSO under reflux (18 hours), followed by distillation and crystallization (65% yield) .
- Step 2 : Condensation with substituted benzaldehydes in ethanol under acidic conditions (e.g., glacial acetic acid) and reflux (4 hours) to form triazole derivatives .
- Alternative methods include one-pot synthesis using aldehydes, benzil, and 3,5-diamino-1,2,4-triazole with ceric ammonium nitrate (CAN) as a catalyst at 95–100°C .
Q. Which characterization techniques confirm the structural identity of this compound?
- Methodological Answer :
- Melting Point Analysis : Used to verify purity (e.g., 141–143°C in related triazoles) .
- Spectroscopy : NMR (1H/13C) for substituent identification, IR for functional groups, and mass spectrometry for molecular weight confirmation.
- Computational Predictions : Predicted properties (e.g., density: 1.98 g/cm³, pKa: -2.06) from PubChem data aid preliminary validation .
Q. What are the primary biological screening protocols for triazole derivatives?
- Methodological Answer :
- In Vitro Assays : Antibacterial/antifungal activity evaluated via disk diffusion or microdilution against standard strains (e.g., E. coli, C. albicans) .
- Structure-Activity Relationship (SAR) : Compare activity of derivatives with varying substituents (e.g., fluorophenyl vs. cyclopropyl groups) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yields of this compound?
- Methodological Answer :
- Catalyst Screening : Test alternatives to CAN (e.g., Lewis acids) to enhance reaction efficiency .
- Solvent Effects : Compare polar aprotic solvents (DMSO, DMF) versus ethanol for intermediate stability .
- Statistical Optimization : Use Design of Experiments (DoE) to analyze temperature, time, and stoichiometry interactions.
Q. How do electronic effects of substituents (e.g., bromine, fluorine) influence the compound’s reactivity and bioactivity?
- Methodological Answer :
- Computational Studies : DFT calculations to map electron density distribution and identify reactive sites.
- Comparative SAR : Replace bromine with chlorine or fluorine to assess changes in antibacterial potency .
- Crystallography : Analyze π-π stacking or halogen bonding in crystal structures (e.g., related fluorophenyl derivatives) .
Q. What advanced analytical techniques resolve contradictions in reported physicochemical properties (e.g., solubility, stability)?
- Methodological Answer :
- HPLC-PDA/MS : Quantify degradation products under stress conditions (heat, UV light).
- Thermogravimetric Analysis (TGA) : Assess thermal stability discrepancies between batches .
- Cross-Validation : Compare PubChem-predicted data with experimental results (e.g., pKa via potentiometric titration) .
Q. How can structural modifications enhance the compound’s selectivity in target binding (e.g., enzyme inhibition)?
- Methodological Answer :
- Molecular Docking : Model interactions with target proteins (e.g., fungal CYP51) using software like AutoDock.
- Proteomics : Use surface plasmon resonance (SPR) to measure binding kinetics of analogs with acetylated or methylated side chains .
Data Contradiction Analysis
Q. How to address conflicting reports on the biological activity of triazole derivatives?
- Methodological Answer :
- Standardized Protocols : Replicate assays under identical conditions (e.g., pH, inoculum size) to minimize variability .
- Meta-Analysis : Systematically review literature to identify trends in substituent effects (e.g., fluoro vs. chloro groups) .
- Dose-Response Studies : Clarify discrepancies by testing compounds across a broader concentration range.
Tables for Quick Reference
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
